1-(Azidomethyl)-4-methoxybenzene
Overview
Description
The compound 1-(Azidomethyl)-4-methoxybenzene is a derivative of benzene, which is a fundamental structure in organic chemistry. The methoxy group (-OCH3) at the para position relative to the azidomethyl group (-CH2N3) suggests potential reactivity due to the electron-donating nature of the methoxy group and the presence of the azide functionality. While the provided papers do not directly discuss 1-(Azidomethyl)-4-methoxybenzene, they do provide insights into the chemistry of related methoxy-substituted benzene compounds.
Synthesis Analysis
The synthesis of methoxy-substituted benzene derivatives can be achieved through various methods. For example, methylation of azolyl derivatives of dihydroxybenzene has been reported, which involves the introduction of methoxy groups . Although the specific synthesis of 1-(Azidomethyl)-4-methoxybenzene is not detailed, similar synthetic strategies could potentially be applied, such as the substitution of hydroxyl groups with azidomethyl groups followed by methylation.
Molecular Structure Analysis
The molecular structure of methoxy-substituted benzenes can be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry . These techniques provide information about the electronic environment of the atoms within the molecule, the presence of functional groups, and the molecular weight. The azide group in 1-(Azidomethyl)-4-methoxybenzene would be expected to show characteristic signals in these spectroscopic analyses.
Chemical Reactions Analysis
Methoxy-substituted benzenes can undergo various chemical reactions. For instance, photochemical oxygen transfer reactions have been observed with 4-methoxyazoxybenzenes, leading to isomerization and rearrangement products . Nitration reactions of 4-methoxyazoxybenzenes have also been studied, demonstrating the formation of nitro derivatives . These reactions highlight the reactivity of the methoxy group in the presence of other substituents on the benzene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted benzenes can be influenced by their functional groups. Photoluminescent properties have been observed in bis-(α-cyano-4-methoxystyryl)benzenes, indicating that the methoxy group can impact the electronic properties of the molecule . The presence of the azide group in 1-(Azidomethyl)-4-methoxybenzene would also affect its reactivity, boiling point, solubility, and other physical properties.
Scientific Research Applications
Synthesis of Triazole Derivatives
1-(Azidomethyl)-4-methoxybenzene is involved in the synthesis of 1,2,3-triazole derivatives, showing potential in inhibiting the acidic corrosion of steels. This research utilized various azidomethylbenzenes, including 1-(azidomethyl)-4-methoxybenzene, to synthesize ten 1,4-disubstituted 1,2,3-triazoles with potential applications in corrosion inhibition (Negrón-Silva et al., 2013).
Plant Growth Inhibitory Activity
Compounds related to 4-methoxybenzene, including derivatives of 1-(Azidomethyl)-4-methoxybenzene, have demonstrated plant growth inhibitory activities. These compounds were isolated from certain fungi and showed significant radicle growth inhibition in lettuce seedlings, indicating potential applications in agriculture and horticulture (Kamo et al., 2006).
Electrochemical Applications
Research into the electrochemical thiocyanation of methoxybenzene derivatives, including 1-(Azidomethyl)-4-methoxybenzene, has shown potential for selective chemical transformations. This process demonstrates high regio- and isomeric-selectivity, crucial for various chemical synthesis applications (Gitkis & Becker, 2006).
Analysis of Volatile Compounds
Volatile methoxybenzene compounds, related to 1-(Azidomethyl)-4-methoxybenzene, have been identified in grains with off-odors. This research provides insights into the chemical composition of grains affected by various odors, which is significant for food quality control and storage (Seitz & Ram, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(azidomethyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKGGJYLHBHSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448727 | |
Record name | 1-(azidomethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-4-methoxybenzene | |
CAS RN |
70978-37-9 | |
Record name | 1-(azidomethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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